molecular formula C11H11NO B597191 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one CAS No. 1251008-65-7

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one

Cat. No. B597191
M. Wt: 173.215
InChI Key: HBFMGDZXFWPZFB-UWVGGRQHSA-N
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Description

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one, also known as THP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THP is a bicyclic compound that contains a nitrogen atom in the ring structure, which gives it unique properties that make it valuable for various research purposes.

Mechanism Of Action

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one acts as an agonist for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes, including neurotransmitter release and calcium signaling. By binding to this receptor, 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward pathways.

Biochemical And Physiological Effects

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the induction of neurotrophic factors. These effects have been linked to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one is its ability to selectively bind to the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, the complex synthesis of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one and its limited availability can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the use of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one in scientific research. One potential application is in the development of novel therapeutics for the treatment of neurological and psychiatric disorders. Additionally, 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one could be used as a tool for studying the role of the sigma-1 receptor in various cellular processes, which could lead to a better understanding of its function and potential therapeutic applications. Furthermore, the synthesis of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one could be optimized to increase its availability and reduce the cost of its use in lab experiments.

Synthesis Methods

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one can be synthesized through a multistep process that involves the condensation of an aldehyde and an amine, followed by cyclization and reduction. The synthesis of 2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one has been used extensively in scientific research due to its ability to bind to certain receptors in the brain and modulate neurotransmitter release. This has led to its use in the study of various neurological and psychiatric disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFMGDZXFWPZFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one

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